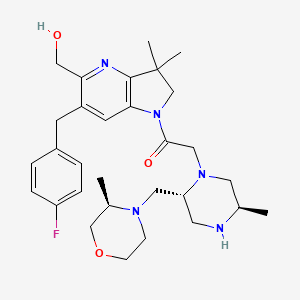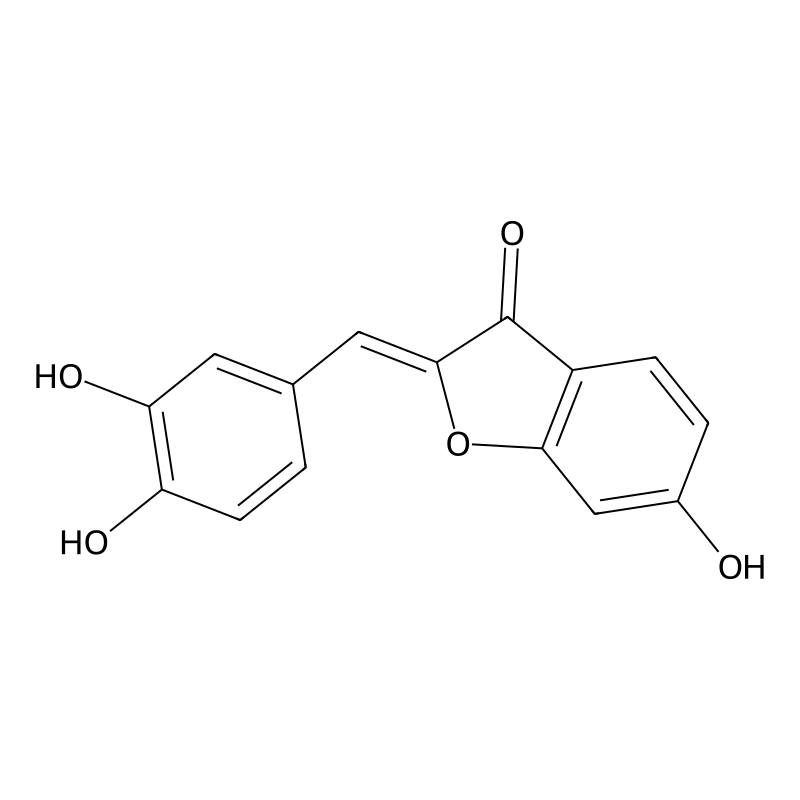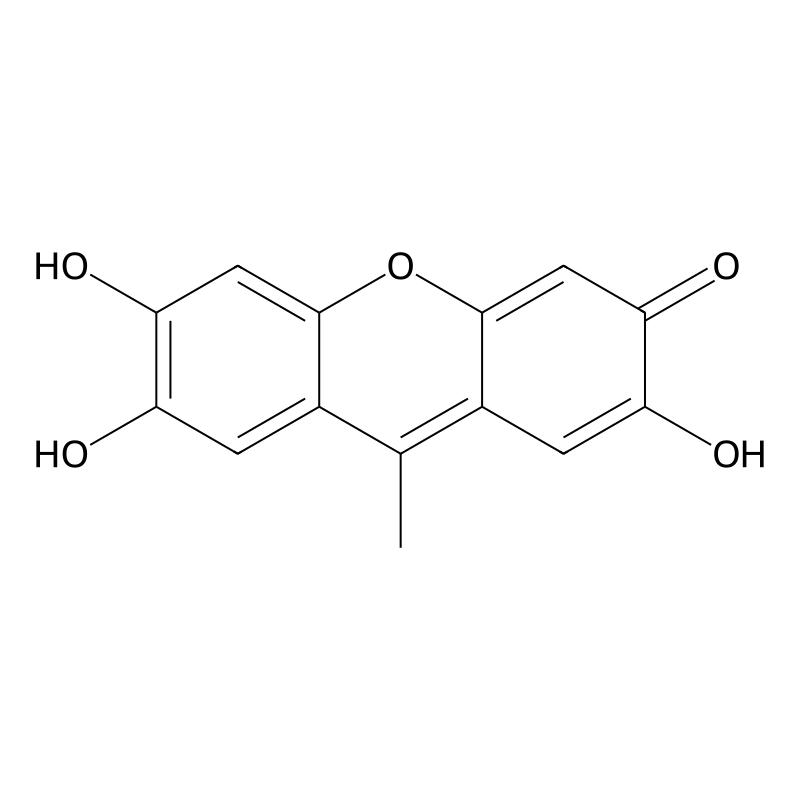CAS No.:20283-92-5
Molecular Formula:C18H16O8
Molecular Weight:360.3 g/mol
Availability:
In Stock
CAS No.:120-05-8
Molecular Formula:C15H10O5
Molecular Weight:270.24 g/mol
Availability:
In Stock
CAS No.:923564-51-6
Molecular Formula:C47H55ClF3N5O6S3
Molecular Weight:974.6 g/mol
Availability:
In Stock
CAS No.:877877-35-5
Molecular Formula:C33H35NO6S
Molecular Weight:573.7 g/mol
Availability:
In Stock
CAS No.:5407-46-5
Molecular Formula:C14H10O5
Molecular Weight:258.23 g/mol
Availability:
In Stock





